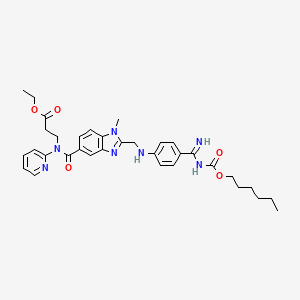
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one (abbreviated as 3-TFI-5-I) is a synthetic compound with a wide range of applications in scientific research. It is a trifluoromethoxy-substituted indolin-2-one derivative that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has been used in a number of scientific research applications. It has been used as a substrate in the study of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs. It has also been used to study the mechanism of action of the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. In addition, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs, and to investigate the effects of drugs on the nervous system.
Mécanisme D'action
The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). Specifically, it is thought to bind to the active site of the enzyme, which prevents it from breaking down neurotransmitters. This, in turn, leads to an increase in the levels of neurotransmitters in the brain, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of effects on the nervous system. For example, it has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. In addition, it has been shown to have a sedative effect, and to reduce anxiety and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has several advantages for laboratory experiments. First, it is relatively easy to synthesize and purify, making it a cost-effective option for research. Second, it is a stable compound, which makes it suitable for long-term storage. Third, it is a potent inhibitor of MAO, which makes it useful in studies of the enzyme’s mechanism of action.
However, there are also some limitations to its use in laboratory experiments. For example, its effects on the nervous system are not yet fully understood, making it difficult to predict its effects in different contexts. In addition, it is not approved for use in humans, so any studies involving its use must be conducted in animal models.
Orientations Futures
The future directions for 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one research are numerous. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Second, further research is needed to better understand its pharmacokinetics and pharmacodynamics. Third, further research is needed to explore its potential therapeutic applications in humans. Fourth, further research is needed to explore its potential use as a substrate for CYP2D6 and other enzymes. Finally, further research is needed to explore its potential use in drug discovery and development.
Méthodes De Synthèse
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one was first synthesized by a three-step method, involving the reaction of 1-iodoindoline-2-one (1-I-2-O) with 4-trifluoromethoxybenzaldehyde (4-TFMB) in the presence of piperidine, followed by the reaction of the resulting intermediate with 4-trifluoromethoxybenzoyl chloride (4-TFMBC) in the presence of triethylamine, and finally the reaction of the resulting intermediate with trifluoroacetic anhydride (TFA). The resulting compound was then purified by column chromatography and characterized by spectroscopic methods.
Propriétés
IUPAC Name |
5-iodo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3IN2O2/c16-15(17,18)23-10-4-2-9(3-5-10)20-13-11-7-8(19)1-6-12(11)21-14(13)22/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMKCCFGICYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)I)NC2=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)




